6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate
Description
The compound 6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate is a highly complex triterpenoid glycoside. Its structure features:
- A triterpene core (tetradecahydropicene) with multiple hydroxyl and hydroxymethyl substituents, contributing to its hydrophilicity and hydrogen-bonding capacity.
- A glycosidic linkage connecting two sugar moieties: a branched hexose (oxan-2-yl derivatives) and a trihydroxyoxane unit. These sugar residues enhance solubility and modulate biological interactions .
- Stereochemical complexity with defined configurations (e.g., 4aS, 6aR) that influence its three-dimensional conformation and binding specificity .
Properties
Molecular Formula |
C48H78O20 |
|---|---|
Molecular Weight |
975.1 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C48H78O20/c1-20-28(53)30(55)33(58)40(64-20)67-36-25(17-49)65-39(35(60)32(36)57)63-18-26-29(54)31(56)34(59)41(66-26)68-42(62)48-12-10-43(2,3)14-22(48)21-8-9-27-44(4)15-24(52)38(61)45(5,19-50)37(44)23(51)16-47(27,7)46(21,6)11-13-48/h8,20,22-41,49-61H,9-19H2,1-7H3/t20?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,44-,45+,46-,47-,48+/m1/s1 |
InChI Key |
NNWMHSNRRWMMBI-REDLXWECSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CC(C8[C@@]7(CC(C([C@@]8(C)CO)O)O)C)O)C)C4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The initial steps typically involve the protection of hydroxyl groups to prevent unwanted reactions. Subsequent steps include the formation of glycosidic bonds and the introduction of the polycyclic framework through cyclization reactions. The final steps involve deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of automated synthesis equipment and continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The polycyclic framework can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, such as modulation of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural homology with other triterpenoid glycosides but differs in substituent patterns and stereochemistry:
Key Structural Insights :
- The branched sugar moiety distinguishes it from linear glycosides, likely affecting receptor-binding specificity .
Physicochemical Properties
| Property | Target Compound | Similar Compound 1 | Similar Compound 2 |
|---|---|---|---|
| TPSA | 453.00 Ų | 354.00 Ų | 295.00 Ų |
| XLogP | -4.30 | 0.60 | 1.20 |
| H-Bond Donors | 17 | 18 | 11 |
| H-Bond Acceptors | 28 | 32 | 18 |
| Rotatable Bonds | 13 | 17 | 8 |
Analysis :
- The high TPSA and low XLogP of the target compound suggest poor lipid membrane permeability but strong aqueous solubility, typical of polar glycosides .
Bioactivity and ADMET Profiles
Biological Activity
The compound 6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule with potential biological activities. This article reviews its biological activity based on existing research and studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 790.8 g/mol. The intricate structure includes multiple hydroxyl groups and sugar moieties that are characteristic of flavonoids and other polyphenolic compounds. Such structures are often associated with various biological activities due to their ability to interact with biological systems.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 790.8 g/mol |
| Functional Groups | Hydroxyl groups, sugar moieties |
| Structural Complexity | High (multiple rings and chiral centers) |
Antioxidant Properties
Research indicates that compounds similar to this one exhibit significant antioxidant activity . The presence of multiple hydroxyl groups enhances their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases.
Neuroprotective Effects
Studies have demonstrated that flavonoids can enhance neuroplasticity by promoting synaptogenesis and neurogenesis. The compound's structure suggests it may activate pathways such as MAPK/ERK that are involved in neuronal survival and differentiation. For instance:
- Neuroprotective Mechanisms : The compound may inhibit oxidative stress and inflammation in neuronal cells.
- Case Study : In vitro studies show that similar flavonoids lead to increased phosphorylation of CREB (cAMP response element-binding protein), which is vital for neuronal health and function .
Anti-inflammatory Activity
The compound could exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. Flavonoids have been shown to downregulate inflammatory pathways in various models:
- Mechanism : Inhibition of NF-kB signaling pathway.
- Research Findings : Flavonoids demonstrate reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.
Potential Anticancer Effects
Preliminary studies suggest that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
